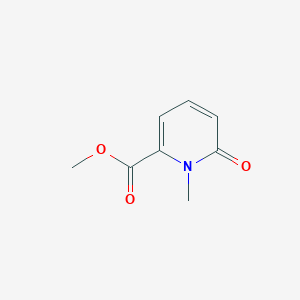

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Vue d'ensemble

Description

“Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 6-oxo-1,6-dihydro-2-pyridinecarboxylate”. It has a molecular weight of 153.14 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is "1S/C7H7NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h2-4H,1H3,(H,8,9)" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is not a BBB permeant. It is not a substrate or inhibitor for various CYP enzymes. The compound has a Log Po/w (iLOGP) of 1.54, indicating its lipophilicity . It is very soluble, with a solubility of 8.99 mg/ml .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is involved in various synthetic and chemical property studies, contributing significantly to organic chemistry and pharmacological research. For instance, it acts as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation processes. These processes demonstrate the compound's versatility in forming complex structures with complete regioselectivity and excellent yields, indicating its value in the development of new chemical entities with potential therapeutic applications (Zhu, Lan, & Kwon, 2003).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the structural motif of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is fundamental in designing inhibitors for various biological targets. A notable application includes the synthesis of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 enzyme, showcasing the compound's relevance in addressing metabolic disorders such as type-2 diabetes. The meticulous design and synthesis of these inhibitors highlight the compound's contribution to advancing therapeutic options (Latli, Hrapchak, Savoie, Zhang, Busacca, & Senanayake, 2017).

Organic Synthesis and Methodology Development

Moreover, Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate plays a significant role in organic synthesis, serving as a precursor for the creation of diverse heterocyclic compounds. Its reactivity and functional group compatibility enable the development of novel synthetic methodologies, facilitating the construction of complex molecular architectures efficiently and selectively. This capability is essential for generating new compounds with potential pharmacological activities, thereby enriching the chemical space explored for drug discovery (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, also known as METHYL 1-METHYL-6-OXOPYRIDINE-2-CARBOXYLATE, primarily targets the AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .

Mode of Action

This compound acts by blocking AP-1-mediated luciferase activity , implying it has an anti-inflammatory function . By inhibiting the activity of AP-1, it can prevent the transcription of certain genes that contribute to inflammation .

Biochemical Pathways

Given its anti-inflammatory activity, it likely impacts pathways related to inflammation and immune response .

Pharmacokinetics

Its solubility in water and its molecular weight suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. By blocking AP-1-mediated luciferase activity, it can reduce inflammation at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, temperature can impact its stability . More research is needed to fully understand how environmental factors influence this compound’s action.

Propriétés

IUPAC Name |

methyl 1-methyl-6-oxopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFQCCFXGFIXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492224 | |

| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |

CAS RN |

20845-22-1 | |

| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

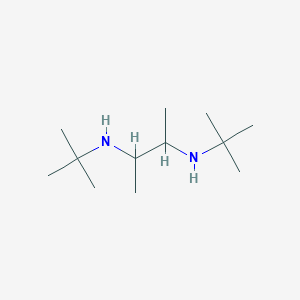

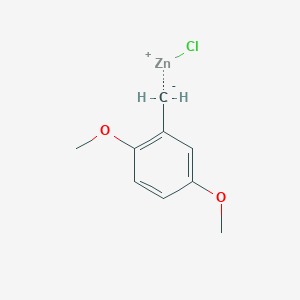

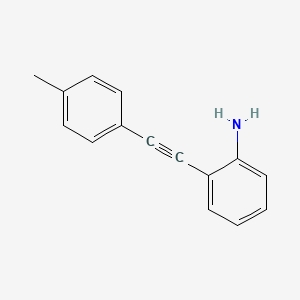

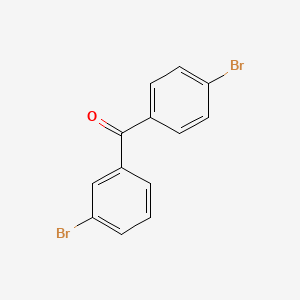

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol](/img/no-structure.png)

![3-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B1601930.png)